Cas no 2358810-80-5 (2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid)

2-Hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid is a specialized organic compound featuring a pyrazole ring substituted with a methyl group and a hydroxypropanoic acid side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both carboxylic acid and hydroxyl groups enhances its versatility in forming esters, amides, or metal complexes. The pyrazole moiety contributes to potential biological activity, suggesting applications in drug development, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, enabling tailored applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its functional group sensitivity.
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid structure
2358810-80-5 structure
Product name:2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
CAS No:2358810-80-5
MF:C7H10N2O3
Molecular Weight:170.165901660919
CID:5853531
PubChem ID:83441813

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
    • EN300-1451863
    • 2358810-80-5
    • インチ: 1S/C7H10N2O3/c1-4-5(3-8-9-4)2-6(10)7(11)12/h3,6,10H,2H2,1H3,(H,8,9)(H,11,12)
    • InChIKey: IOMYYXUTFQKISP-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)CC1C=NNC=1C

計算された属性

  • 精确分子量: 170.06914219g/mol
  • 同位素质量: 170.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 86.2Ų

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>

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Enamine
EN300-1451863-1.0g
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
2358810-80-5
1g
$0.0 2023-06-06
Enamine
EN300-1451863-1000mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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1000mg
$914.0 2023-09-29
Enamine
EN300-1451863-5000mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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5000mg
$2650.0 2023-09-29
Enamine
EN300-1451863-2500mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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2500mg
$1791.0 2023-09-29
Enamine
EN300-1451863-250mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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250mg
$840.0 2023-09-29
Enamine
EN300-1451863-500mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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Enamine
EN300-1451863-100mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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Enamine
EN300-1451863-10000mg
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Enamine
EN300-1451863-50mg
2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid
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2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid 関連文献

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acidに関する追加情報

Introduction to 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 2358810-80-5)

2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2358810-80-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrazole derivative class, a heterocyclic structure known for its broad range of biological activities. The presence of both hydroxyl and carboxylic acid functional groups, coupled with the unique substitution pattern at the propyl chain and the pyrazole ring, makes this molecule a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural motif of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid incorporates several key pharmacophoric elements that are highly relevant to modern medicinal chemistry. The pyrazole ring, characterized by its five-membered nitrogen-containing aromatic system, is a well-documented scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Specifically, the 5-methyl substitution on the pyrazole ring enhances its binding affinity and metabolic stability, making it an attractive feature for drug development.

The hydroxyl group at the 2-position and the carboxylic acid moiety at the 3-position of the propyl chain introduce additional opportunities for chemical modification and biological activity modulation. These functional groups are frequently exploited in drug design to improve solubility, binding interactions, and pharmacokinetic properties. The overall molecular architecture of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid suggests potential applications in areas such as anti-inflammatory, anti-viral, or anti-cancer therapies, where pyrazole derivatives have demonstrated efficacy.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive compounds. In this context, 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid has been subjected to virtual screening and molecular docking studies to evaluate its interaction with various biological targets. Preliminary results indicate that this compound exhibits promising binding affinity with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These findings align with current research trends aimed at developing small-molecule modulators for chronic diseases.

The synthesis of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid represents a significant achievement in organic synthesis due to its structural complexity. The synthetic route involves multi-step reactions, including condensation reactions between hydrazine derivatives and β-keto esters, followed by functional group transformations such as hydroxylation and carboxylation. The use of advanced catalytic systems has enabled efficient production at scales suitable for preclinical studies.

In vitro pharmacological studies have begun to elucidate the mechanism of action of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid. Initial experiments suggest that this compound modulates key signaling pathways associated with cellular proliferation and apoptosis. For instance, it has shown inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase (COX), which are central mediators of inflammatory responses. Furthermore, its interaction with mitochondrial respiration enzymes indicates potential applications in managing oxidative stress-related conditions.

The safety profile of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid is under active investigation through toxicological assessments. Preliminary data from cell-based assays suggest low toxicity at therapeutic concentrations, although further studies are required to fully characterize its safety margins. The compound's solubility profile also plays a crucial role in determining its pharmacokinetic behavior, with potential formulations being explored for oral or topical administration.

Future directions in the study of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-yl)propanoic acid include structural optimization to enhance bioavailability and target specificity. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to refine the molecular framework while maintaining desired biological activities. Additionally, preclinical trials are planned to evaluate its efficacy in animal models of inflammation and cancer.

The integration of 2-hydroxy-3-(5-methyl-1H-pyrazol-4-ylopropanoic acid) into clinical research pipelines represents a significant step forward in addressing unmet medical needs. Its unique structural features and demonstrated biological activity position it as a valuable asset for pharmaceutical companies exploring novel therapeutic strategies. As research progresses, this compound is expected to contribute substantially to advancements in personalized medicine and precision therapeutics.

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